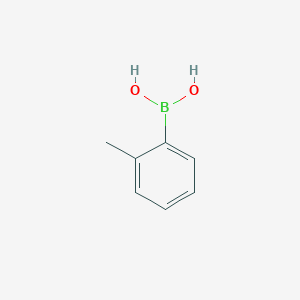

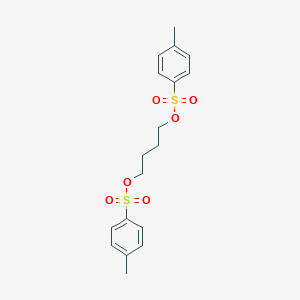

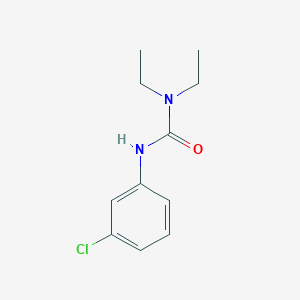

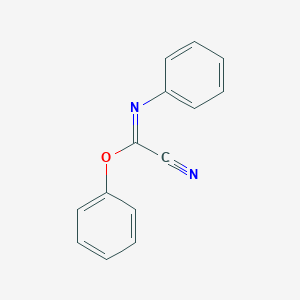

![molecular formula C35H57NO2 B107937 2-氨基-2-[2-[4-辛基-3-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇 CAS No. 851039-24-2](/img/structure/B107937.png)

2-氨基-2-[2-[4-辛基-3-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-substituted 2-aminopropane-1,3-diols, which includes compounds structurally related to the molecule of interest, has been explored in the context of developing immunosuppressive drugs. The synthesis process involves introducing a phenyl ring into the alkyl chain of a lead compound, which is a simplified derivative of myriocin. The position of the phenyl ring within the alkyl side chain is critical for the potency of the compounds. The synthesis of these compounds aims to optimize the length between the quaternary carbon atom and the phenyl ring, with two carbon atoms being the most suitable length for immunosuppressive activity .

Molecular Structure Analysis

The molecular structure of these compounds is significant in determining their biological activity. The absolute configuration at the quaternary carbon atom is particularly important. For instance, the (pro-S)-hydroxymethyl group is essential for potent immunosuppressive activity. The presence of favorable substituents for the (pro-R)-hydroxymethyl group, such as hydroxyalkyl or lower alkyl groups, enhances the activity of these molecules. The specific molecule 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride has been identified as having considerable immunosuppressive activity, which is promising for applications in organ transplantation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 2-amino-1,3-propane diols are versatile and allow for the installation of two different functional groups concurrently. This is achieved through a general two-step strategy where the amino group is first reacted with various electrophiles to yield functional diol intermediates. These intermediates are then cyclized intramolecularly to produce functional aliphatic six-membered cyclic carbonate monomers. This method provides a platform for the synthesis of a wide range of functional materials, including biodegradable polymers for biomedical and environmentally friendly products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of the phenyl ring and the specific substituents attached to the quaternary carbon atom affect the solubility, stability, and reactivity of the molecules. The purity of synthesized compounds, such as 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane, can be very high, reaching up to 99.97% as measured by HPLC area normalization method. The characterization of these compounds is typically conducted using techniques such as elemental analysis and FTIR spectroscopy, which confirm the structure and purity of the synthesized molecules .

科学研究应用

免疫调节作用和癌症治疗应用

FTY720 已被食品药品监督管理局 (FDA) 批准为治疗多发性硬化症的新药。其作用机制涉及激活鞘氨醇-1-磷酸受体 (S1PR),这在其免疫抑制作用中起着至关重要的作用。除了在治疗多发性硬化症中的应用外,FTY720 已在多种癌症模型中展示出临床前抗肿瘤功效。有趣的是,FTY720 的磷酸化对其免疫抑制作用至关重要,但对癌细胞的细胞毒性作用却不是必需的。这表明 FTY720 的抗肿瘤机制可能涉及不依赖于 S1PR 的途径,这与其免疫调节作用不同 (Zhang 等人,2013)。

环境和生物技术研究

虽然对 FTY720 的研究主要集中在其医疗应用上,但相关化合物已被研究其在环境和生物技术背景中的作用和行为。例如,对 1,3-丙二醇和 2,3-丁二醇(与上述化学物质在结构上相似的化合物)的研究探索了它们从生物生产来源的生产和纯化。这些研究有助于我们了解生物生产的二醇的下游加工,这与工业生物技术以及从可再生资源生产化学品和燃料有关 (Xiu & Zeng, 2008)。

未来方向

属性

IUPAC Name |

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXESKDUWORBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Octylphenethyl)-fingolimod | |

CAS RN |

851039-24-2 |

Source

|

| Record name | 3-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

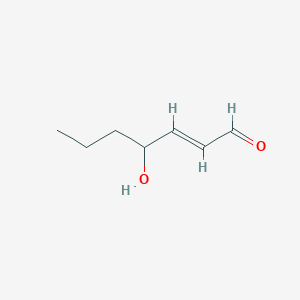

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)